molecular formula C11H8N2O3S B2492706 (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-imino-1,3-thiazolidin-4-one CAS No. 300829-97-4

(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-imino-1,3-thiazolidin-4-one

Cat. No.: B2492706
CAS No.: 300829-97-4
M. Wt: 248.26
InChI Key: JLPIFFCNKDHNMZ-RUDMXATFSA-N
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Description

(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-imino-1,3-thiazolidin-4-one: is a heterocyclic compound that features a thiazolidinone core with a benzodioxole substituent

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.

Biology: In biological research, (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-imino-1,3-thiazolidin-4-one is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-imino-1,3-thiazolidin-4-one typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various signaling pathways, leading to the modulation of cellular processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.

    Benzodioxoles: Compounds with a benzodioxole moiety but different core structures.

Uniqueness: The uniqueness of (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-imino-1,3-thiazolidin-4-one lies in its combination of the thiazolidinone core and the benzodioxole substituent, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5E)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3S/c12-11-13-10(14)9(17-11)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H2,12,13,14)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPIFFCNKDHNMZ-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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